14-O-Benzoylhypaconine
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Overview
Description
14-O-Benzoylhypaconine is a diterpene alkaloid isolated from several species of the Aconitum plant. It is a monoester alkaloid and one of the main pharmacological and toxic components of Aconitum. This compound is known for its significant biological activities, including its potential therapeutic applications and toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-O-Benzoylhypaconine typically involves the esterification of hypaconitine with benzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 14-O-benzoyl ester. The process involves:
- Dissolving hypaconitine in an appropriate solvent such as dichloromethane.
- Adding benzoyl chloride dropwise to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purifying the product through chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large-scale reactors for the esterification reaction.
- Employing efficient purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity.
- Implementing stringent quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: 14-O-Benzoylhypaconine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the ester group, potentially leading to the formation of alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups to create a range of analogs with diverse properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products:
- Oxidation and reduction reactions yield various derivatives with modified functional groups.
- Substitution reactions produce analogs with different substituents on the benzoyl group .
Scientific Research Applications
14-O-Benzoylhypaconine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its pharmacological properties, including its potential use in treating cardiovascular diseases and its toxicological effects.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
14-O-Benzoylhypaconine is compared with other similar compounds such as:
- Benzoylaconine
- Benzoylmesaconine
- Hypaconitine
Uniqueness:
- This compound is unique due to its specific esterification at the 14-O position, which imparts distinct biological activities compared to other aconitine derivatives.
- It exhibits a different spectrum of pharmacological and toxicological effects, making it a valuable compound for research and therapeutic applications .
Comparison with Similar Compounds
- Benzoylaconine: Another esterified alkaloid with similar pharmacological properties.
- Benzoylmesaconine: Known for its toxic effects and potential therapeutic applications.
- Hypaconitine: The parent compound from which 14-O-Benzoylhypaconine is derived .
Properties
Molecular Formula |
C31H43NO9 |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 |
InChI Key |
MDFCJNFOINXVSU-SQZQQIIISA-N |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |
Origin of Product |
United States |
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